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molecular formula C12H8BrF3N2 B8337289 2-Bromomethyl-5-(4-trifluoromethyl-phenyl)-pyrimidine

2-Bromomethyl-5-(4-trifluoromethyl-phenyl)-pyrimidine

Cat. No. B8337289
M. Wt: 317.10 g/mol
InChI Key: OJUOQOOPQADGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115611B2

Procedure details

0.31 g (1.3 mmol) of 2-methyl-5-(4-trifluoromethyl-phenyl)-pyrimidine, 0.255 g (1.43 mmol) of N-bromosuccinimide and 0.15 g (0.91 mmol) of 2,2′-azobis-(2-methyl-propionitril) were dissolved in 5 ml of carbon tetrachloride and the mixture was stirred at 75° C. Two portions of 0.13 g (0.73 mmol) of N-bromosuccinimide and of 0.075 g (0.046 mmol) of 2,2′-azobis-(2-methyl-propionitril) were added to the reaction mixture, after 4 and 8 hours, respectively, and heating was continued for additional 16 hours. After cooling to ambient temperature, the mixture was chromatographed on silicagel with dichloromethane as eluent. 0.145 g of the title compound was obtained as pale yellow solid.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
0.075 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)=[CH:4][N:3]=1.[Br:18]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:1][C:2]1[N:3]=[CH:4][C:5]([C:8]2[CH:9]=[CH:10][C:11]([C:14]([F:17])([F:15])[F:16])=[CH:12][CH:13]=2)=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0.255 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.15 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.075 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after 4 and 8 hours, respectively, and heating
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the mixture was chromatographed on silicagel with dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC1=NC=C(C=N1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.145 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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